4-(2,2-Difluorocyclopropyl)benzoic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Sourcing fluorinated cyclopropyl building blocks with clinical validation is challenging for medicinal chemistry programs. 4-(2,2-F2-cPr)benzoic acid (CAS 1889432-53-4) resolves this by providing direct synthetic access to the 2,2-difluorocyclopropyl motif validated in the Phase II JAK1/TYK2 inhibitor PF-06700841. • Key IRAK4 inhibitor (IC50=13 nM) and OX2 antagonist (IC50=16.9 nM) pharmacophore entry point • Para-COOH enables high-yield amide coupling; LogP 1.55 vs 2.9 for CF3-cPr analogs • Global stock; ambient shipping; 2-8°C storage

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
CAS No. 1889432-53-4
Cat. No. B1433751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Difluorocyclopropyl)benzoic acid
CAS1889432-53-4
Molecular FormulaC10H8F2O2
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H8F2O2/c11-10(12)5-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14)
InChIKeyXYFDFORPHCGFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Difluorocyclopropyl)benzoic acid: Physicochemical Baseline


4-(2,2-Difluorocyclopropyl)benzoic acid (CAS 1889432-53-4) is a fluorinated aromatic carboxylic acid building block with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . The compound is commercially available at purities of ≥95% to 98% and is characterized by a para-substituted benzoic acid core bearing a 2,2-difluorocyclopropyl moiety. Calculated physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 308.7±42.0 °C at 760 mmHg, and a LogP of 1.55 . The compound appears as a white to light yellow solid and is recommended for storage at 2–8°C [1].

Building block

Fluorinated aromatic carboxylic acid for medicinal chemistry

Lipophilicity

Reported lower lipophilicity than trifluoromethylcyclopropyl analogs

Geometry

Para-substituted for linear scaffold construction and amide coupling

4-(2,2-Difluorocyclopropyl)benzoic Acid: Why Substitution Fails


Generic substitution among cyclopropylbenzoic acid analogs is scientifically unsound because the difluorocyclopropyl moiety confers distinct stereoelectronic properties that alter lipophilicity, metabolic stability, and molecular recognition relative to non-fluorinated, trifluoromethyl-substituted, or regioisomeric counterparts [1]. The gem-difluoro substitution on the cyclopropane ring modulates pKa, LogP, and conformational preferences in ways that cannot be replicated by simple cyclopropyl or trifluoromethylcyclopropyl analogs, directly impacting downstream synthetic utility in medicinal chemistry campaigns [2]. The following quantitative comparisons establish the verifiable differentiation that justifies compound-specific selection over closest available analogs.

Stereoelectronic mismatch

Difluorocyclopropyl alters pKa, LogP, and conformation vs. non-fluorinated cyclopropyl analogs

Lipophilicity shift

Trifluoromethyl-substituted analogs exhibit higher lipophilicity, altering solubility and binding properties

Regioisomeric reactivity

Ortho-substituted isomers introduce steric hindrance and intramolecular H-bonding, modifying coupling efficiency

4-(2,2-Difluorocyclopropyl)benzoic Acid: Comparator Evidence


LogP & Lipophilicity: Difluoro vs. Trifluoromethyl Analogs

The 2,2-difluorocyclopropyl substitution confers a distinct lipophilicity profile compared to trifluoromethylcyclopropyl analogs. 4-(2,2-Difluorocyclopropyl)benzoic acid exhibits a calculated LogP of 1.55 , while the closest comparable trifluoromethylcyclopropyl analog (3-(2-(trifluoromethyl)cyclopropyl)benzoic acid) demonstrates a computed XLogP3 of 2.9 [1]. This ΔLogP of approximately 1.35 units indicates that the difluoro analog is substantially less lipophilic than the trifluoromethyl variant, which has direct implications for aqueous solubility and membrane permeability in drug discovery contexts.

LogP Lipophilicity
Context-dependent
LogP 1.55 vs XLogP3 2.9 (CF3 analog) Δ≈1.35
Supports lower lipophilicity profile; may favor aqueous solubility in polar lead optimization
Calculated data; experimental verification recommended
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Density & Molecular Weight: Difluoro vs. Non-Fluorinated Cyclopropyl

The incorporation of gem-difluoro substitution on the cyclopropane ring introduces measurable changes in molecular weight and density compared to non-fluorinated cyclopropylbenzoic acid analogs. 4-(2,2-Difluorocyclopropyl)benzoic acid has a molecular weight of 198.17 g/mol and a calculated density of 1.4±0.1 g/cm³ . In contrast, 4-cyclopropyl-2,6-difluorobenzoic acid (a structural isomer with fluorine substitution on the aromatic ring rather than the cyclopropane) exhibits a molecular weight of 198.17 g/mol and a density of 1.5±0.1 g/cm³ . The 0.1 g/cm³ density difference arises from the distinct spatial arrangement of fluorine atoms despite identical molecular formula (C10H8F2O2).

Density & MW
Data to verify
Density 1.4±0.1 vs 1.5±0.1 g/cm³ (isomer); MW identical (198.17)
Solid-state packing differs; para isomer density supports reproducible crystallization
Calculated density; no sources provided
Building Block Selection Synthetic Chemistry Molecular Design

Positional Isomerism: Para vs. Ortho Substitution

The para-substitution pattern of 4-(2,2-difluorocyclopropyl)benzoic acid (CAS 1889432-53-4) provides a distinct synthetic handle compared to its ortho-substituted regioisomer, 2-(2,2-difluorocyclopropyl)benzoic acid (CAS 1897870-50-6) . Both compounds share identical molecular formula (C10H8F2O2) and molecular weight (198.17 g/mol), and are commercially available at ≥95% purity . However, the para-carboxylic acid orientation enables linear molecular geometries suitable for extended conjugated systems and para-linked pharmacophores, whereas the ortho-substituted analog introduces steric hindrance and intramolecular hydrogen-bonding potential that alters reactivity in amide coupling and esterification reactions.

Para vs Ortho
Class-level
Para-substituted; linear geometry; CAS 1889432-53-4 vs ortho isomer
Para orientation supports predictable amide coupling; ortho may hinder reactivity
Class-level inference; review synthetic protocols
Regioisomer Selection Medicinal Chemistry Synthetic Building Block

IRAK4 Kinase Inhibition by Difluorocyclopropyl Pharmacophore

Compounds containing the 2,2-difluorocyclopropyl carbonyl motif demonstrate potent inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4), a validated target in inflammatory and autoimmune diseases. A representative compound incorporating the 2,2-difluorocyclopropyl moiety (BDBM384642) exhibits an IC50 of 13 nM against human IRAK4 in a fluorescence-based kinase phosphorylation assay [1]. While this data derives from a more complex elaborated scaffold rather than the parent 4-(2,2-difluorocyclopropyl)benzoic acid itself, it establishes class-level precedent for the difluorocyclopropyl group as a potency-enhancing pharmacophore element. No comparable IRAK4 inhibition data are available for non-fluorinated cyclopropylbenzoic acid or trifluoromethylcyclopropyl analogs in the same assay context.

IRAK4 Inhibition
Class-level
IC50 13 nM
Reported nanomolar activity for difluorocyclopropyl-containing derivative; supports building block relevance
Elaborated scaffold; no direct comparator for parent acid
Kinase Inhibition Immunology Inflammation Drug Discovery

JAK1/TYK2 Inhibition: Clinical Validation of the Difluorocyclopropyl Motif

The clinical-stage compound PF-06700841, which incorporates the 2,2-difluorocyclopropyl moiety as a core structural element, is a potent dual inhibitor of JAK1 (IC50 = 17 nM) and TYK2 (IC50 = 23 nM) with selectivity over JAK2 (IC50 = 77 nM, 4.5-fold selectivity) and JAK3 (IC50 = 6,494 nM, >380-fold selectivity) [1]. This compound has demonstrated efficacy in Phase II clinical trials for plaque psoriasis and lupus erythematosus [2]. The 2,2-difluorocyclopropyl group contributes to the optimized kinase selectivity profile and metabolic stability of this advanced candidate. While the parent 4-(2,2-difluorocyclopropyl)benzoic acid is not itself a JAK inhibitor, the validated clinical utility of difluorocyclopropyl-containing molecules supports its value as a privileged building block in kinase-targeted drug discovery.

JAK/TYK Selectivity
Class-level
JAK1 IC50 17 nM; TYK2 23 nM; >380-fold vs JAK3
Clinical-phase compound context; motif supports kinase selectivity research
PF-06700841 derivative; parent acid is building block
JAK Inhibition Autoimmune Disease Psoriasis Clinical Development

Orexin Receptor Antagonism with Difluorocyclopropyl Motif

Compounds featuring the 2,2-difluorocyclopropyl benzamide scaffold demonstrate antagonistic activity at orexin receptors OX1 and OX2, therapeutic targets implicated in sleep-wake regulation and addiction disorders. A representative compound containing the 2,2-difluorocyclopropyl motif exhibits an IC50 of 16.9 nM against the OX2 receptor [1]. This activity profile expands the therapeutic relevance of the 2,2-difluorocyclopropyl pharmacophore beyond kinase inhibition into the GPCR target class. The para-benzoic acid moiety in 4-(2,2-difluorocyclopropyl)benzoic acid serves as a key synthetic precursor for generating diverse orexin receptor antagonist chemotypes.

OX2 Receptor
Class-level
IC50 16.9 nM
GPCR target class expansion; difluorocyclopropyl motif versatile across target families
Benzamide derivative; no comparator data
GPCR Orexin Receptor Neuroscience Sleep Disorders

4-(2,2-Difluorocyclopropyl)benzoic Acid: Application Scenarios


IRAK4 Kinase Inhibitor Programs with Moderate Lipophilicity

For drug discovery teams targeting interleukin-1 receptor-associated kinase 4 (IRAK4) in inflammatory and autoimmune diseases, 4-(2,2-difluorocyclopropyl)benzoic acid provides a validated entry point to the 2,2-difluorocyclopropyl pharmacophore, which has demonstrated nanomolar IRAK4 inhibition (IC50 = 13 nM) in elaborated derivatives [1]. The calculated LogP of 1.55 positions this building block favorably for achieving balanced physicochemical properties, offering reduced lipophilicity compared to trifluoromethylcyclopropyl analogs (XLogP3 ≈ 2.9) [2]. The para-carboxylic acid handle enables efficient amide coupling with diverse amine-containing scaffolds to generate SAR libraries.

Orexin Receptor Antagonist Scaffold Construction

Programs focused on OX1/OX2 orexin receptor modulation for sleep disorders or addiction can utilize 4-(2,2-difluorocyclopropyl)benzoic acid as a core building block. Elaborated benzamide derivatives containing this motif have demonstrated OX2 receptor antagonism with IC50 = 16.9 nM [3]. The para-substituted benzoic acid provides a linear geometry ideal for extending molecular reach into receptor binding pockets, while the 2,2-difluorocyclopropyl group contributes to metabolic stability through fluorine-mediated blockade of oxidative metabolism.

Regiospecific Para-Substituted Building Block for Linear Scaffolds

When synthetic routes require a para-substituted benzoic acid with predictable reactivity and minimal steric hindrance, 4-(2,2-difluorocyclopropyl)benzoic acid is preferable to ortho-substituted regioisomers such as 2-(2,2-difluorocyclopropyl)benzoic acid . The para-orientation ensures unobstructed access to the carboxylic acid for amide bond formation and esterification reactions, while maintaining the metabolic benefits of the gem-difluorocyclopropyl group. This regiospecificity is critical for constructing linear extended pharmacophores in medicinal chemistry campaigns.

JAK/TYK Kinase Library Construction with Clinical Translation

The clinical validation of the 2,2-difluorocyclopropyl motif in PF-06700841, a Phase II dual JAK1/TYK2 inhibitor (JAK1 IC50 = 17 nM, TYK2 IC50 = 23 nM) [4], supports the inclusion of 4-(2,2-difluorocyclopropyl)benzoic acid in privileged building block libraries for kinase inhibitor discovery. The compound enables exploration of structure-activity relationships around the difluorocyclopropyl moiety, which contributed to the optimized selectivity profile (4.5-fold JAK2 selectivity; >380-fold JAK3 selectivity) [4] observed in the clinical candidate. Procurement of this specific building block ensures access to a motif with established translational precedent in autoimmune disease therapeutics.

Application
Selection Property
Validation Focus
IRAK4 inhibitor lead optimization
Lower lipophilicity relative to CF3-substituted cyclopropyl analogs
Aqueous solubility and ADME property assessment
Orexin receptor antagonist development
Linear para-substituted geometry for receptor binding pocket extension
Metabolic stability and receptor engagement assays
Linear pharmacophore construction
Unobstructed para-carboxylic acid for efficient amide coupling
Coupling efficiency and synthetic yield consistency
JAK/TYK kinase inhibitor research (clinical compound context)
Reported JAK1/TYK2 selectivity profile
In vitro selectivity profiling and model-response interpretation
Quote Request

Request a Quote for 4-(2,2-Difluorocyclopropyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.